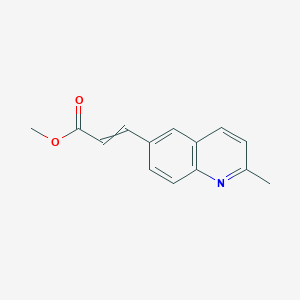
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate is a chemical compound with a complex structure that includes a quinoline ring.
準備方法
The synthesis of Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate typically involves the reaction of 2-methylquinoline with appropriate reagents to form the desired ester. One common method includes the use of a base-catalyzed reaction where 2-methylquinoline is reacted with methyl acrylate under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学的研究の応用
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antitumor agents.
Medicine: Quinoline derivatives, including this compound, are being explored for their therapeutic properties, such as antimalarial, antibacterial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The quinoline ring structure allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .
類似化合物との比較
Methyl 3-(2-methylquinolin-6-yl)prop-2-enoate can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Another antimalarial agent with a similar quinoline structure.
Camptothecin: A quinoline derivative used in cancer treatment.
Mepacrine: Used for its antiprotozoal and anti-inflammatory properties.
These compounds share the quinoline ring structure but differ in their functional groups and specific applications, highlighting the unique properties and potential of this compound .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
methyl 3-(2-methylquinolin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12-9-11(4-7-13(12)15-10)5-8-14(16)17-2/h3-9H,1-2H3 |
InChIキー |
IQIBUHDJIKEJMT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















